2-氨基-N-(2,2,2-三氟乙基)乙酰胺盐酸盐

描述

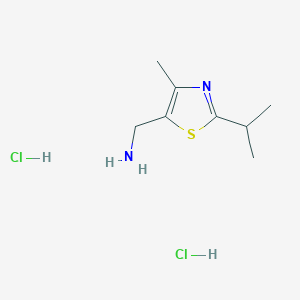

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a unique chemical compound with the empirical formula C4H8ClF3N2O . It is usually stable in the form of salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .Molecular Structure Analysis

The molecular weight of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is 192.57 . The InChI code for this compound is 1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H .Chemical Reactions Analysis

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a reactant in the synthesis of isoxazoline indolizine amides .Physical And Chemical Properties Analysis

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a solid . It has a molecular weight of 192.57 and an InChI key of DBNFKWRZLGVLSH-UHFFFAOYSA-N .科学研究应用

有机合成

2-氨基-N-(2,2,2-三氟乙基)乙酰胺盐酸盐: 是合成异恶唑啉吲哚并酰胺的重要反应物 。这些化合物由于其潜在的药理活性而受到关注,包括抗炎和抗菌特性。

药物化学

在药物化学中,该化合物用作开发新型治疗剂的中间体。 它特别用于合成新型Hsp90抑制剂,Hsp90是一种与癌细胞生长有关的伴侣蛋白 。

农业

该化合物是合成氟拉拉内的关键中间体,氟拉拉内是一种广谱兽用杀虫剂,用于农业保护牲畜免受寄生虫感染 。氟拉拉内对多种寄生虫的有效性使其成为兽医医学中的关键组成部分。

兽医

如前所述,2-氨基-N-(2,2,2-三氟乙基)乙酰胺盐酸盐在创造氟拉拉内方面至关重要。 这种杀虫剂对动物中的各种寄生虫非常有效,对动物健康和福利做出了重大贡献 。

专利申请

安全和危害

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide . Fluralaner is highly effective against various parasites in animals .

Mode of Action

The compound plays a critical role in the structure and function of fluralaner . In the condensation step, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .

Biochemical Pathways

It is known that the compound is crucial in the synthesis of fluralaner , which affects the nervous system of parasites, leading to their paralysis and death .

Pharmacokinetics

Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .

Result of Action

The primary result of the action of 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide hydrochloride is the formation of fluralaner . Fluralaner is a potent insecticide that is highly effective against various parasites in animals .

属性

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNFKWRZLGVLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171331-39-7 | |

| Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)

![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)

![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)